
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine, also known as 2-Naphthylisopropylamine (2-NPA), is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of amphetamine and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-NPA involves the inhibition of MAO, which is an enzyme responsible for the metabolism of neurotransmitters in the brain. By inhibiting MAO, 2-NPA increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, leading to increased neurotransmission and altered behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-NPA are wide-ranging and depend on the dose and route of administration. In general, 2-NPA has been found to increase locomotor activity, induce stereotypic behaviors, and alter the sleep-wake cycle in animal models. Additionally, 2-NPA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-NPA in lab experiments is its potency as an inhibitor of MAO. This allows researchers to study the effects of altered neurotransmitter levels on behavior and physiology. Additionally, 2-NPA is relatively easy to synthesize and can be obtained in high purity. However, 2-NPA has limited solubility in water and may require the use of organic solvents for administration, which can complicate experiments.
Zukünftige Richtungen
There are several future directions for research on 2-NPA. One area of interest is the potential use of 2-NPA as a treatment for neurodegenerative diseases such as Parkinson's disease. Additionally, further research is needed to determine the long-term effects of 2-NPA on behavior and physiology. Finally, the development of novel derivatives of 2-NPA may lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 2-NPA is a chemical compound that has been extensively studied for its potential use in scientific research. Its potent inhibition of MAO makes it a useful tool for studying the central nervous system, and its wide range of biochemical and physiological effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the effects of 2-NPA and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-NPA involves the reaction of 2-naphthylamine with 2-chloropropane in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-NPA as a white crystalline solid with a melting point of 80-82°C. The purity of the compound can be determined by melting point analysis or by thin-layer chromatography.
Wissenschaftliche Forschungsanwendungen
2-NPA has been used extensively in scientific research as a tool to study the central nervous system. It has been found to be a potent inhibitor of monoamine oxidase (MAO) and has been used to study the role of MAO in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, 2-NPA has been used to study the effects of amphetamine derivatives on the release and uptake of these neurotransmitters.
Eigenschaften
IUPAC Name |
(2S)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h6-8,10H,2-5,9,14H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQSAWWYUYQWAM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

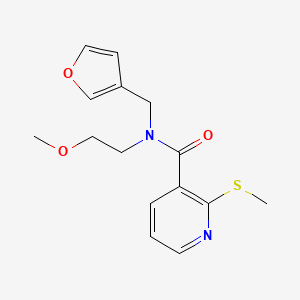
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802448.png)
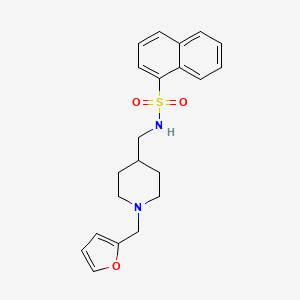

![Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B2802453.png)
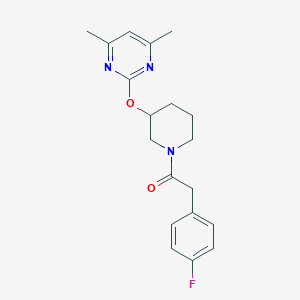
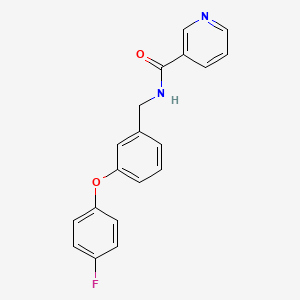

![N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2802459.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2802465.png)
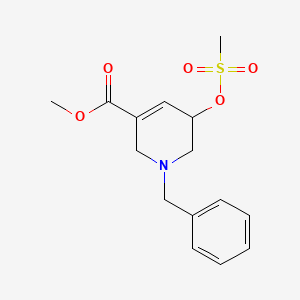

![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)